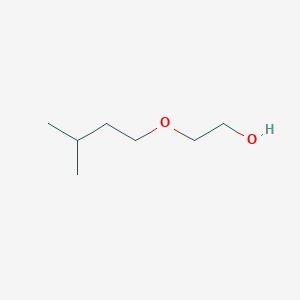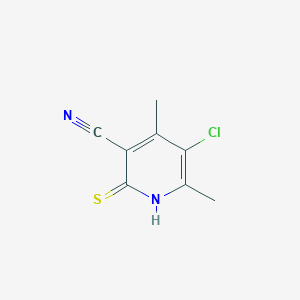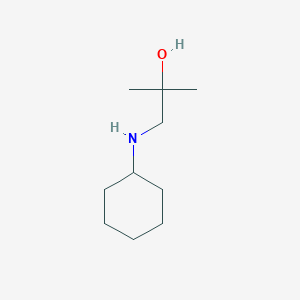
三甲基((2-硝基苯基)乙炔基)硅烷
描述
Trimethyl((2-nitrophenyl)ethynyl)silane is a chemical compound with the molecular formula C11H13NO2Si . It is also known by other names such as Silane, trimethyl[(2-nitrophenyl)ethynyl]-, and Benzene, 1-nitro-2-[2-(trimethylsilyl)ethynyl]- .
Molecular Structure Analysis
The molecular weight of Trimethyl((2-nitrophenyl)ethynyl)silane is 219.312 Da . The structure consists of a nitrophenyl group attached to a trimethylsilane group via an ethynyl linkage .Physical And Chemical Properties Analysis
Trimethyl((2-nitrophenyl)ethynyl)silane has a molecular weight of 219.31 . The compound is likely to be a liquid at room temperature .科学研究应用
激光诱导聚合物形成
- 激光辐照聚合:三甲基((2-硝基苯基)乙炔基)硅烷用于激光诱导聚合过程中。Pola 等人 (2001) 的一项研究表明,以 ArF 激光辐照气态类似化合物导致固态有机硅聚合物的形成,暗示了在薄膜技术和材料科学中的潜在应用 (Pola 等人,2001)。
化学反应和合成
- 环加成和重排反应:在有机合成中,三甲基((2-硝基苯基)乙炔基)硅烷参与 1,3-偶极环加成反应。例如,Vasin 等人 (2016) 描述了它在通过与二苯基重氮甲烷反应形成 3H-吡唑中的用途,展示了它在合成复杂有机分子中的作用 (Vasin 等人,2016)。
材料合成
- 功能化苯的合成:周立山 (2012) 报告了三甲基-苯乙炔基-硅烷在形成苯衍生物中的介导作用,表明了它在合成具有材料科学和药物学潜在应用的特殊有机化合物中的用途 (周立山,2012)。
先进材料开发
- 电子材料的开发:Ilies 等人 (2008) 探索了类似于三甲基((2-硝基苯基)乙炔基)硅烷的化合物的锡介导环化,产生了在有机发光器件和光伏电池中具有潜在用途的材料,突出了其在先进电子领域的相关性 (Ilies 等人,2008)。
化学气相沉积中的应用
- 在化学气相沉积 (CVD) 中的使用:Ermakova 等人 (2016) 研究了包括三甲基(苯基)硅烷在内的化合物的热性能,其在结构上类似于三甲基((2-硝基苯基)乙炔基)硅烷。他们的研究有助于理解如何将这些化合物用作 CVD 工艺中的前体,这对于半导体制造至关重要 (Ermakova 等人,2016)。
属性
IUPAC Name |
trimethyl-[2-(2-nitrophenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZZKECKTANWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462661 | |
| Record name | Trimethyl((2-nitrophenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl((2-nitrophenyl)ethynyl)silane | |
CAS RN |
75867-47-9 | |
| Record name | 1-Nitro-2-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl((2-nitrophenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)



![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)

![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)



